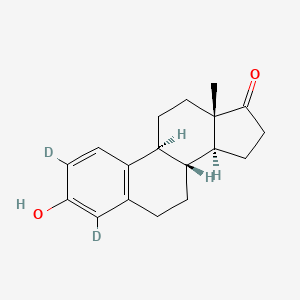

Estrone-2,4-D2

Descripción general

Descripción

- Se produce en varios tejidos, particularmente en el tejido adiposo, y resulta de la aromatización de la androstenediona dentro de las células grasas .

Estrona-d2:

Estrona (E1): es una hormona estrogénica natural y un representante importante de los estrógenos endógenos.

Métodos De Preparación

Rutas sintéticas: La estrona-d2 se puede sintetizar mediante el etiquetado de deuterio de la estrona. La sustitución de deuterio ocurre en posiciones específicas de la molécula.

Condiciones de reacción: La incorporación de deuterio normalmente implica reacciones químicas utilizando reactivos o precursores deuterados.

Producción industrial: Si bien no tengo métodos específicos de producción industrial, los investigadores y las empresas farmacéuticas pueden utilizar procesos especializados para producir Estrona-d2.

Análisis De Reacciones Químicas

Reacciones: La estrona-d2 puede experimentar varias reacciones, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes: Se utilizan versiones deuteradas de reactivos comunes para modificar la estrona-d2.

Productos principales: Los productos formados dependen de la reacción específica y los sitios de incorporación de deuterio.

Aplicaciones Científicas De Investigación

Internal Standard for Quantification

Use in Analytical Chemistry:

Estrone-2,4-D2 is primarily utilized as an internal standard in analytical methods such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for the accurate quantification of estrone levels in biological samples. The incorporation of deuterated compounds enhances the precision of measurements by compensating for variability in sample preparation and instrument response.

| Application | Method | Purpose |

|---|---|---|

| Internal Standard | GC/LC-MS | Quantification of estrone in biological samples |

Research on Estrogen Metabolism

Impact on Hormonal Studies:

this compound has been employed to study estrogen metabolism and the biological effects of estrogens on various tissues. By using deuterated estrone, researchers can trace metabolic pathways and quantify metabolites without interference from endogenous hormones. This is particularly useful in understanding the role of estrogens in hormone-dependent cancers.

Case Study:

In a study investigating the metabolism of estrone in MCF-7 breast cancer cells, researchers used this compound to track the conversion of estrone into its metabolites. The results indicated that certain metabolites could influence cell proliferation and apoptosis, providing insights into estrogen-related carcinogenesis .

Neuroendocrine Research

Effects on Neurotransmitter Systems:

this compound has applications in neuroendocrine research, particularly regarding its effects on neurotransmitter systems. Studies have shown that estrogens modulate dopamine and serotonin pathways, impacting mood and cognitive functions. The use of deuterated forms allows for more precise tracking of hormonal influences on neurotransmitter dynamics.

| Neurotransmitter | Effect of this compound |

|---|---|

| Dopamine | Modulates release and receptor activity |

| Serotonin | Influences receptor signaling pathways |

Research Findings:

A study highlighted that estrone administration altered dopamine receptor expression in ovariectomized rats, suggesting significant implications for understanding mood disorders and neurodegenerative diseases .

Environmental Toxicology

Assessment of Endocrine Disruptors:

this compound is also used in environmental studies to assess the impact of endocrine disruptors. By employing deuterated estrogens as standards, researchers can evaluate the presence and effects of synthetic estrogens and their metabolites in environmental samples.

Case Study:

Research demonstrated that exposure to certain environmental chemicals mimics estrogen activity by altering endocrine signaling pathways. The quantification of estrone levels using this compound helped establish correlations between estrogenic activity and reproductive health outcomes in wildlife .

Clinical Research Applications

Hormonal Replacement Therapy Studies:

In clinical settings, this compound serves as a reference compound in studies evaluating hormonal replacement therapies for menopausal symptoms. Its role as an internal standard aids in understanding how different formulations affect hormone levels in patients.

| Therapy Type | Focus Area |

|---|---|

| Hormonal Replacement | Menopausal symptom management |

Mecanismo De Acción

- La estrona-d2 probablemente ejerce sus efectos a través de los receptores de estrógeno (ERα y ERβ).

- Participa en vías de señalización relacionadas con el crecimiento celular, la diferenciación y la expresión génica.

Comparación Con Compuestos Similares

Compuestos similares: La estrona-d2 se puede comparar con la estrona (no deuterada) y otros compuestos estrogénicos.

Singularidad: Su etiquetado de deuterio la distingue de la estrona natural y proporciona ventajas para la investigación y la cuantificación.

Recuerde que las aplicaciones específicas y las características únicas de la estrona-d2 la hacen valiosa en las investigaciones científicas. Si necesita más detalles o tiene preguntas adicionales, no dude en preguntar

Actividad Biológica

Estrone-2,4-D2 is a deuterated derivative of estrone, an endogenous estrogen involved in various physiological processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and implications in health and disease.

This compound (C₁₈H₂₂O₂) is synthesized by incorporating deuterium atoms into the estrone molecule. This modification can influence its metabolic stability and biological activity compared to non-deuterated forms. The synthesis typically involves catalytic hydrogenation with deuterium gas or deuterated reagents under controlled conditions to ensure selective incorporation of deuterium.

This compound primarily exerts its effects through binding to estrogen receptors (ERα and ERβ). Upon binding, the estrogen-receptor complex translocates to the nucleus and interacts with estrogen response elements (EREs) in target genes, modulating their transcription. This mechanism is crucial for regulating various biological processes, including:

- Cell proliferation : this compound influences cell growth in hormone-responsive tissues.

- Gene expression modulation : It alters the expression of genes involved in reproductive functions and cell cycle regulation.

- Inflammatory response : The compound has been shown to interact with pathways such as NF-κB, affecting inflammation and immune responses .

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity comparable to that of estrone but with distinct pharmacokinetic properties due to deuteration. In vitro studies demonstrate its ability to activate ER-mediated transcriptional pathways effectively .

A significant case study involved the evaluation of this compound's effects on breast cancer cell lines. The study found that treatment with this compound led to increased proliferation in ER-positive breast cancer cells, highlighting its potential role as a growth factor in hormone-dependent cancers .

Comparative Studies with Non-Deuterated Estrogens

Comparative studies have shown that while Estrone and Estradiol are potent estrogens, this compound's unique structure may confer advantages in specific therapeutic contexts. For instance:

| Compound | Estrogenic Potency | Binding Affinity (ERα) | Binding Affinity (ERβ) |

|---|---|---|---|

| Estrone | Moderate | High | Moderate |

| Estradiol | High | Very High | High |

| This compound | Moderate | High | High |

This table illustrates that while this compound has moderate estrogenic potency, its binding affinities for estrogen receptors are significant, suggesting that it may be effective in modulating estrogenic responses without the same metabolic degradation seen with non-deuterated estrogens .

Clinical Implications

The biological activity of this compound has implications for hormone replacement therapies and cancer treatments. Its ability to selectively modulate estrogen receptor activity can be beneficial in conditions such as menopause-related symptoms or hormone-sensitive cancers. Ongoing research is exploring its potential as a therapeutic agent that minimizes side effects associated with traditional estrogen therapies.

Future Research Directions

Further investigations are necessary to understand the long-term effects of this compound on various biological systems. Key areas for future research include:

- Longitudinal studies assessing the impact of this compound on cancer progression.

- Exploration of metabolic pathways influenced by deuteration.

- Clinical trials evaluating its efficacy in hormone replacement therapy compared to traditional estrogens.

Propiedades

IUPAC Name |

(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-HUQKQUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259852 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-16-5 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.